

# Standard operating procedures for conducting Menthoglycol repellency bioassays

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## Compound of Interest

Compound Name: *Menthoglycol*

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## Standard Operating Procedures for Menthoglycol Repellency Bioassays

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Menthoglycol**, also known as p-menthane-3,8-diol (PMD), is a well-established botanical-based mosquito repellent with efficacy comparable to DEET.<sup>[1][2]</sup> Standardized bioassays are crucial for evaluating the repellency of **Menthoglycol** formulations to ensure product effectiveness and support regulatory approval. These standard operating procedures (SOPs) provide detailed guidelines for conducting laboratory and field bioassays to assess the repellency of **Menthoglycol** against various mosquito species. The protocols are based on guidelines from reputable bodies such as the World Health Organization (WHO) and established research methodologies.<sup>[3][4][5]</sup>

### Key Principles of Repellency Bioassays

Repellency bioassays aim to quantify the ability of a substance to prevent insects from landing or biting. Key metrics include the Complete Protection Time (CPT), which is the duration until the first confirmed bite, and the percentage of repellency over a specified period.<sup>[6]</sup> Both

laboratory-controlled (in vivo and in vitro) and field evaluations are essential to determine the full efficacy of a repellent.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Data Presentation

**Table 1: Efficacy of Menthoglycol (PMD) Compared to DEET (Laboratory Studies)**

Repellent Formulation	Mosquito Species	Complete Protection Time (CPT) in hours	Reference
20% PMD Lotion	Aedes aegypti	~6	<a href="#">[1]</a>
10% PMD Lotion	Aedes aegypti	Not specified, but less than 20% PMD	<a href="#">[1]</a>
30% DEET Lotion	Aedes aegypti	Not specified, but used as a comparator	<a href="#">[1]</a>
10% DEET Lotion	Aedes aegypti	Not specified, but used as a comparator	<a href="#">[1]</a>
30% Menthoglycol (MR08)	Anopheles gambiae s.s.	>1 (91.2% protection)	<a href="#">[10]</a>
30% Menthoglycol (MR08)	Culex quinquefasciatus	>1 (100% protection)	<a href="#">[10]</a>
30% DEET	Anopheles gambiae s.s.	>1 (100% protection)	<a href="#">[10]</a>
30% DEET	Culex quinquefasciatus	>1 (100% protection)	<a href="#">[10]</a>

**Table 2: Efficacy of Menthoglycol (PMD) Compared to DEET (Field Studies)**

Repellent Formulation	Mosquito Species	Protective Efficacy (%)	Duration (hours)	Reference
30% Menthoglycol (MR08)	Anopheles gambiae s.l. & Culex quinquefasciatus	92.39	7	<a href="#">[10]</a>
30% DEET	Anopheles gambiae s.l. & Culex quinquefasciatus	88.17	7	<a href="#">[10]</a>

## Experimental Protocols

### Protocol 1: Laboratory Arm-in-Cage Repellency Bioassay

This protocol is adapted from the World Health Organization (WHO) guidelines and standard laboratory practices for evaluating topical repellents.[\[3\]](#)[\[5\]](#)

Objective: To determine the Complete Protection Time (CPT) of a **Menthoglycol** formulation against laboratory-reared mosquitoes.

Materials:

- Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (5-15 days old).
- **Menthoglycol** test formulation.
- Control substance (e.g., ethanol or the formulation's base without the active ingredient).
- Positive control (e.g., a standard DEET formulation).
- Micropipette or syringe for precise application.
- Latex or nitrile gloves.

- Stopwatch or timer.
- Human volunteers (screened for skin sensitivity and attractiveness to mosquitoes).

#### Procedure:

- Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours before the test.
- Treatment Application:
  - Mark a defined area (e.g., 600 cm<sup>2</sup>) on the forearm of the volunteer.
  - Apply a standard dose (e.g., 1.0 g) of the **Menthoglycol** formulation evenly over the marked area.[\[11\]](#)
  - The other arm can be used for the control substance or a different repellent formulation.
  - The hand should be protected with a glove.
- Exposure:
  - Insert the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[\[5\]](#)
  - Observe for mosquito landings and probing attempts.
- Data Recording:
  - Record the time to the first confirmed bite (probing for more than 2 seconds). This is the CPT.
  - If no bites occur, withdraw the arm and re-expose it at predetermined intervals (e.g., every 30 minutes).
- Ethical Considerations: All studies involving human subjects must be approved by an institutional review board (IRB). Volunteers must provide informed consent.

## Protocol 2: Field Repellency Bioassay

This protocol outlines the procedure for evaluating **Menthoglycol** repellency under natural environmental conditions.<sup>[7]</sup>

Objective: To assess the protective efficacy of a **Menthoglycol** formulation against wild mosquito populations.

Materials:

- **Menthoglycol** test formulation.
- Control substance.
- Head nets, and appropriate clothing to protect untreated body parts.
- Aspirator or mouth aspirator for collecting landing mosquitoes.
- Collection cups.
- Flashlight or headlamp (for evening/night collections).
- Data recording sheets.

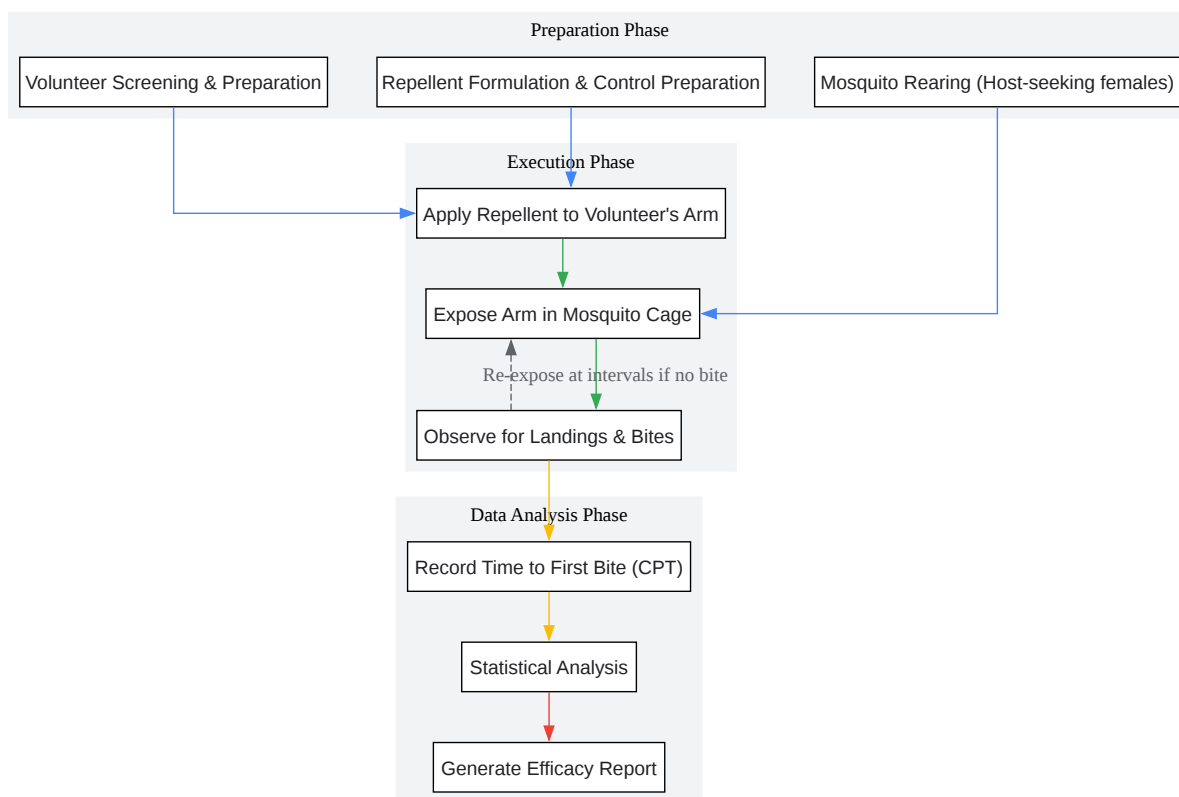
Procedure:

- Site Selection: Choose a location with a known presence of the target mosquito species.
- Volunteer Teams: Work in teams of two: one as the collector and one as the subject.
- Treatment Application: The subject applies the **Menthoglycol** formulation to exposed skin (e.g., lower legs) at a pre-measured dose. The collector remains untreated.
- Mosquito Collection:
  - At specified intervals (e.g., hourly from 18:00 to 01:00), the subject exposes the treated area.<sup>[7]</sup>
  - The collector captures any mosquitoes that land on the subject's treated skin using an aspirator before they bite.

- Data Analysis:
  - Count the number of mosquitoes collected from the treated subject and compare it to the number collected from an untreated subject (or the same subject on a control night).
  - Calculate the percent repellency for each time interval.
  - Statistical analysis, such as t-tests or ANOVA, should be used to compare the effectiveness of different treatments.[\[10\]](#)

## Mandatory Visualizations

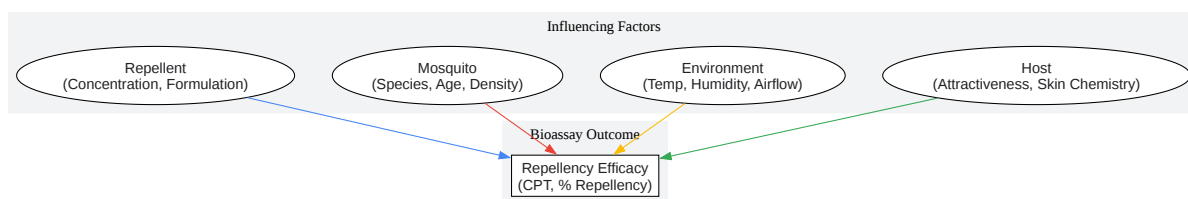
### Experimental Workflow for Laboratory Arm-in-Cage Bioassay



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Caption: Workflow for determining repellent Complete Protection Time (CPT).

## Logical Relationship of Factors in Repellency Bioassays



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Caption: Factors influencing the outcome of **Menthoglycol** repellency bioassays.

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